Kynurenine impurity 3
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Overview
Description
Kynurenine impurity 3 is a compound that is part of the kynurenine pathway, which is the primary route for the catabolism of tryptophan in mammalian cells. This pathway is responsible for the production of several bioactive metabolites that play crucial roles in various physiological processes, including immune response modulation and neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kynurenine impurity 3 typically involves the hydroxylation of L-kynurenine. This reaction is catalyzed by the enzyme kynurenine 3-monooxygenase, which uses NADPH and molecular oxygen as co-factors to convert L-kynurenine into 3-hydroxy-L-kynurenine . The reaction conditions usually involve maintaining a specific pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes that involve the use of genetically engineered microorganisms. These microorganisms are designed to overexpress kynurenine 3-monooxygenase, thereby increasing the yield of 3-hydroxy-L-kynurenine. The process involves fermentation, followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Kynurenine impurity 3 undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to produce quinolinic acid, a neurotoxic compound.
Reduction: Under certain conditions, it can be reduced back to L-kynurenine.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, NADPH, and various oxidizing and reducing agents. The conditions typically involve controlled pH, temperature, and the presence of specific enzymes or catalysts .
Major Products Formed
The major products formed from the reactions of this compound include quinolinic acid, kynurenic acid, and anthranilic acid. These products have significant biological activities and are involved in various physiological processes .
Scientific Research Applications
Kynurenine impurity 3 has several scientific research applications, including:
Mechanism of Action
Kynurenine impurity 3 exerts its effects primarily through its role in the kynurenine pathway. It acts as a substrate for kynurenine 3-monooxygenase, leading to the production of 3-hydroxy-L-kynurenine. This compound can then be further metabolized to produce other bioactive metabolites, such as quinolinic acid and kynurenic acid. These metabolites interact with various molecular targets, including receptors and enzymes, to modulate immune responses and neuroprotective mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds in the kynurenine pathway include:
- L-kynurenine
- 3-hydroxykynurenine
- Kynurenic acid
- Anthranilic acid
- Quinolinic acid
Uniqueness
Kynurenine impurity 3 is unique due to its specific role as an intermediate in the kynurenine pathway. It serves as a crucial branch point, leading to the production of both neuroprotective and neurotoxic metabolites. This dual role makes it a significant compound for studying the balance between neuroprotection and neurotoxicity in various diseases .
Biological Activity
Kynurenine impurity 3 is a compound derived from the kynurenine pathway, which is the primary metabolic route for the degradation of tryptophan in mammals. This pathway is critical for producing various bioactive metabolites that significantly influence physiological processes, including immune modulation and neuroprotection. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and implications in health and disease.
Overview of the Kynurenine Pathway
The kynurenine pathway involves several enzymatic steps that convert tryptophan into various metabolites, including kynurenic acid, quinolinic acid, and 3-hydroxy-L-kynurenine. This compound is an intermediate that may arise during these metabolic processes and can exhibit both neuroprotective and neurotoxic properties depending on its concentration and context.
This compound acts primarily through its role in the kynurenine pathway. It serves as a substrate for kynurenine 3-monooxygenase, leading to the production of 3-hydroxy-L-kynurenine. This metabolite can further be converted into other bioactive compounds, influencing various biological targets:
- Neuroprotective Effects : Compounds like kynurenic acid can protect neurons by antagonizing glutamate receptors, particularly NMDA receptors, which are involved in excitotoxicity .
- Neurotoxic Effects : Conversely, quinolinic acid, another metabolite in this pathway, has been implicated in neurodegenerative diseases due to its neurotoxic properties .
Biological Activity
This compound exhibits significant biological activity through several mechanisms:
- Immune Modulation : It activates the aryl hydrocarbon receptor (AHR), influencing T cell differentiation and promoting regulatory T cell generation. This action suggests potential therapeutic avenues for modulating immune responses in autoimmune conditions .
- Oxidative Stress Regulation : Metabolites like 3-hydroxykynurenine are redox-active and may help maintain oxidative balance within tissues, potentially preventing damage from reactive oxygen species .
Comparative Analysis of Kynurenine Pathway Metabolites
The following table summarizes the key metabolites derived from the kynurenine pathway along with their biological activities:
Metabolite | Biological Activity | Role in Disease |
---|---|---|
Kynurenic Acid | Neuroprotective; NMDA receptor antagonist | Potentially protective in neurodegeneration |
Quinolinic Acid | Neurotoxic; promotes excitotoxicity | Associated with Alzheimer's and Huntington's diseases |
3-Hydroxy-L-Kynurenine | Generates reactive oxygen species; redox-active | Linked to oxidative stress-related pathologies |
Anthranilic Acid | Modulates immune responses | Emerging role in immune regulation |
Case Studies and Research Findings
Recent studies have highlighted the complex role of kynurenine metabolites in various neurological conditions:
- Neuroinflammation : Research indicates that alterations in kynurenine metabolism can exacerbate neuroinflammatory responses. For instance, increased levels of quinolinic acid have been associated with heightened inflammation in models of neurodegeneration .
- Psychiatric Disorders : A study examining kynurenine metabolites in cerebrospinal fluid (CSF) found that elevated plasma kynurenine levels correlated with increased CSF kynurenic acid levels but not with quinolinic acid levels. This suggests a nuanced relationship between peripheral and central nervous system metabolite levels that could influence psychiatric conditions .
- Therapeutic Implications : The dual role of this compound as both a precursor to neuroprotective agents and a potential contributor to neurotoxicity underscores its importance as a therapeutic target. Modulating its metabolism could pave the way for novel treatments for diseases like Alzheimer's and multiple sclerosis .
Properties
Molecular Formula |
C5H10O5S |
---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
2-hydroxy-4-methylsulfonylbutanoic acid |
InChI |
InChI=1S/C5H10O5S/c1-11(9,10)3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) |
InChI Key |
AQJVOULVOGJUTR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)O |
Origin of Product |
United States |
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